molecular formula C19H20ClNO B1613778 2-Chloro-4'-piperidinomethyl benzophenone CAS No. 898775-26-3

2-Chloro-4'-piperidinomethyl benzophenone

Cat. No.: B1613778
CAS No.: 898775-26-3
M. Wt: 313.8 g/mol
InChI Key: HHWNXGOEMLHMNO-UHFFFAOYSA-N
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Description

2-Chloro-4'-piperidinomethyl benzophenone (CAS: 898775-26-3; Molecular formula: C₁₉H₂₀ClNO) is a halogenated benzophenone derivative functionalized with a piperidinomethyl group at the 4'-position and a chlorine atom at the 2-position (see Table 1) . Its crystal structure and intermolecular interactions, such as hydrogen bonding and π-π stacking, are critical for understanding its physicochemical behavior .

Properties

IUPAC Name

(2-chlorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO/c20-18-7-3-2-6-17(18)19(22)16-10-8-15(9-11-16)14-21-12-4-1-5-13-21/h2-3,6-11H,1,4-5,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHWNXGOEMLHMNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642701
Record name (2-Chlorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898775-26-3
Record name (2-Chlorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4’-piperidinomethyl benzophenone typically involves the following steps:

    Starting Materials: The synthesis begins with benzophenone, which undergoes chlorination to introduce the chlorine atom at the 2-position.

    Piperidinomethylation: The chlorinated benzophenone is then reacted with piperidine and formaldehyde in the presence of an acid catalyst to form the piperidinomethyl group at the 4’-position.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4’-piperidinomethyl benzophenone can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Condensation Reactions: It can participate in condensation reactions with other compounds to form larger molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can facilitate nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzophenones, while oxidation can produce benzophenone derivatives with additional functional groups.

Scientific Research Applications

2-Chloro-4’-piperidinomethyl benzophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Chloro-4’-piperidinomethyl benzophenone exerts its effects depends on its interaction with molecular targets. For instance, it may act as an inhibitor of specific enzymes or receptors, altering biochemical pathways. The piperidinomethyl group can enhance its binding affinity to certain targets, making it a valuable tool in drug design and development.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The key structural analogs of 2-chloro-4'-piperidinomethyl benzophenone include derivatives with variations in halogenation, substituent positions, and heterocyclic moieties. A summary is provided in Table 1.

Table 1: Structural Comparison of Selected Benzophenone Derivatives
Compound Name CAS Number Molecular Formula Substituents (Positions) Heterocycle Type
This compound 898775-26-3 C₁₉H₂₀ClNO Cl (2), piperidinomethyl (4') Piperidine
2-Chloro-4'-(4-methylpiperazinomethyl) benzophenone 898783-87-4 C₂₀H₂₂ClN₂O Cl (2), 4-methylpiperazinomethyl (4') Piperazine (N-methyl)
4'-Fluoro-4-(4-chlorophenyl)piperidinyl butyrophenone N/A C₂₀H₂₀ClFNO F (4'), Cl (4-phenyl), piperidinyl Piperidine
4'-Chloro-5-fluoro-2-hydroxy benzophenone N/A C₁₃H₉ClF₂O₂ Cl (4'), F (5), OH (2) None (hydroxyl group)
Key Observations:

Heterocycle Influence: The piperidinomethyl group (6-membered saturated ring with one nitrogen) in the parent compound contrasts with the 4-methylpiperazinomethyl group (6-membered ring with two nitrogens) in CAS 898783-87-3. Piperidine-containing analogs generally exhibit higher lipophilicity compared to piperazine derivatives, impacting solubility and membrane permeability .

Fluorine substituents (e.g., in 4'-fluoro derivatives) increase electronegativity, altering charge distribution and dipole moments, which may influence crystallinity and intermolecular interactions .

Functional Group Additions: Hydroxyl groups (e.g., in 4'-chloro-5-fluoro-2-hydroxy benzophenone) introduce hydrogen-bond donors, improving solubility but reducing thermal stability .

Spectroscopic and Electronic Properties

Theoretical and experimental studies on substituted benzophenones highlight the following trends:

  • UV-Vis Absorption : Chlorine and fluorine substituents redshift absorption maxima due to their electron-withdrawing effects, while hydroxyl groups cause blueshifts via conjugation disruption .
  • Vibrational Modes: Piperidinomethyl groups contribute distinct C-N and C-H stretching modes in IR spectra (~1100–1250 cm⁻¹), distinguishable from piperazinyl analogs .

Biological Activity

2-Chloro-4'-piperidinomethyl benzophenone (CPB) is an organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological interactions, and relevant research findings, including case studies and data tables.

Chemical Structure and Synthesis

Chemical Formula : C19H20ClNO
CAS Number : 898775-26-3

The synthesis of CPB typically involves chlorination of benzophenone followed by a Mannich reaction with piperidine and formaldehyde. The reaction conditions are crucial for achieving high yields and purity, often employing acid catalysts and purification techniques such as recrystallization or chromatography.

CPB's biological activity is largely attributed to its ability to interact with various molecular targets, particularly enzymes and receptors. The piperidinomethyl group enhances binding affinity, which may facilitate inhibition of specific enzymatic pathways or receptor interactions. This mechanism is significant in drug design and development, particularly in the context of anticancer therapies .

Anticancer Properties

Recent studies have highlighted the anticancer potential of CPB. A review on Mannich bases, which includes CPB derivatives, indicates that these compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, Mannich bases derived from similar structures have shown increased potency compared to standard chemotherapeutics like 5-fluorouracil .

Case Studies and Findings

  • Cytotoxicity Assays : In vitro studies demonstrated that CPB derivatives possess cytotoxic effects on human T-lymphocyte (Jurkat) cells, with some compounds exhibiting cytotoxicity 2.5 to 5.2 times greater than reference drugs .
  • Cell Line Testing : CPB was evaluated against multiple cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and Jurkat cells. The IC50 values for these assays ranged from approximately 8 to 10 µM, indicating moderate potency as an anticancer agent .
CompoundCell LineIC50 (µM)Reference DrugReference
CPBMCF-78.47 ± 0.185-Fluorouracil
CPBHeLa9.22 ± 0.17Avastin
Mannich BaseJurkatVariesN/A

Enzyme Inhibition

CPB's structural features suggest potential as an enzyme inhibitor. Its interaction with matrix metalloproteinases (MMPs), critical in tumor progression and metastasis, has been a focus of research. Docking studies indicate favorable binding energies with MMP-2 and MMP-9, suggesting a role in inhibiting tumor growth through modulation of these enzymes .

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds such as 2-Chloro-4'-fluoromethyl benzophenone and 2-Chloro-4'-aminomethyl benzophenone, CPB exhibits unique properties due to the piperidinomethyl group. This feature not only enhances solubility but also influences the compound's reactivity and biological activity significantly.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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